molecular formula C18H23N3O2 B6981778 N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine

N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine

Cat. No.: B6981778
M. Wt: 313.4 g/mol
InChI Key: GKMBIFBYUHAFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine is a complex organic compound featuring a piperidine ring substituted with an oxolane and an oxazole ring

Properties

IUPAC Name

N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-14(18-11-19-13-23-18)10-16(3-1)20-15-4-7-21(8-5-15)17-6-9-22-12-17/h1-3,10-11,13,15,17,20H,4-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMBIFBYUHAFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC(=C2)C3=CN=CO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine typically involves multi-step organic synthesis techniques. One common route starts with the preparation of the oxazole ring, which can be synthesized via the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions. The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

The piperidine ring is synthesized separately, often starting from commercially available piperidine derivatives. The oxolane ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by an oxolane moiety. Finally, the two main fragments are coupled together using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized at the piperidine ring or the oxolane ring, potentially forming N-oxides or lactones, respectively.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocycle.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under conditions that promote electrophilic or nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring might yield a piperidine N-oxide, while substitution on the phenyl ring could introduce various functional groups, leading to a wide array of derivatives.

Scientific Research Applications

N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical interactions due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine depends on its specific application. In medicinal chemistry, it might act by binding to specific receptors or enzymes, altering their activity. The oxazole and piperidine rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,3-oxazol-5-yl)phenyl]-piperidin-4-amine: Lacks the oxolane ring, which may affect its solubility and binding properties.

    N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidine: Similar structure but without the amine group, potentially altering its reactivity and biological activity.

    N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-ol: Contains a hydroxyl group instead of an amine, which can significantly change its chemical properties and interactions.

Uniqueness

N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine is unique due to the combination of the oxazole, phenyl, oxolane, and piperidine rings in a single molecule. This unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.